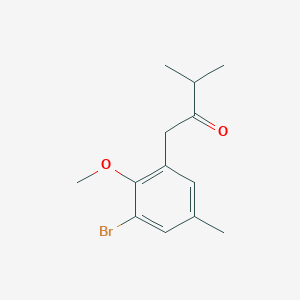
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one is an organic compound that features a brominated aromatic ring with methoxy and methyl substituents, connected to a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one typically involves the bromination of a methoxy-methyl-substituted aromatic compound followed by a Friedel-Crafts acylation reaction. The bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions . The Friedel-Crafts acylation involves the reaction of the brominated aromatic compound with 3-methylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the methoxy and carbonyl groups can engage in hydrogen bonding and dipole interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methoxy-5-methylphenylboronic acid: Similar aromatic structure with boronic acid functionality.
4-Methoxy-2-methylphenylboronic acid: Similar methoxy and methyl substituents but lacks bromine.
2-Methoxyphenylboronic acid: Similar methoxy group but lacks bromine and methyl substituents.
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one is unique due to the combination of its brominated aromatic ring and butanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
105064-60-6 |
|---|---|
Formule moléculaire |
C13H17BrO2 |
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
1-(3-bromo-2-methoxy-5-methylphenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)12(15)7-10-5-9(3)6-11(14)13(10)16-4/h5-6,8H,7H2,1-4H3 |
Clé InChI |
OYOAFZXYKYTPDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OC)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


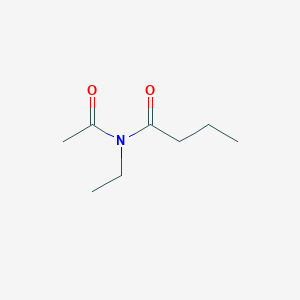
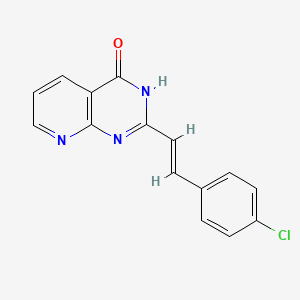


![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
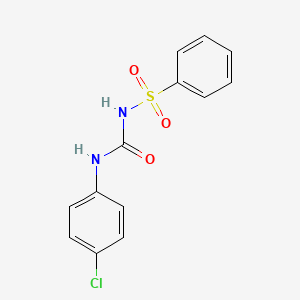
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
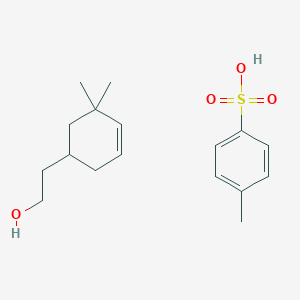
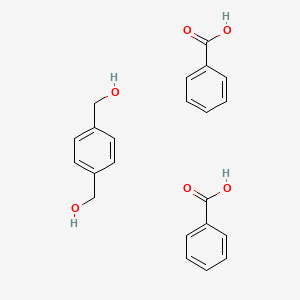

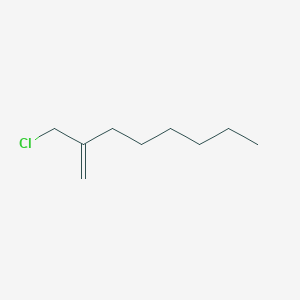
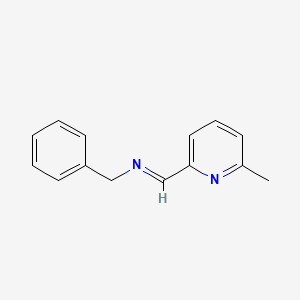
![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)

